molecular formula C10H8ClNO2S B1412400 1-Chloro-6-(methylsulfonyl)isoquinoline CAS No. 1392211-79-8

1-Chloro-6-(methylsulfonyl)isoquinoline

Cat. No. B1412400
CAS RN: 1392211-79-8
M. Wt: 241.69 g/mol
InChI Key: GZQAIWYEJJTYHU-UHFFFAOYSA-N
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Description

1-Chloro-6-(methylsulfonyl)isoquinoline is a chemical compound with the molecular formula C10H8ClNO2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-6-(methylsulfonyl)isoquinoline consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 241.69 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-6-(methylsulfonyl)isoquinoline include a molecular weight of 241.69 . The boiling point and other specific properties are not available .

Scientific Research Applications

Fluorescent Probe Development

  • A study by Sun et al. (2018) developed a novel two-photon fluorescent probe using 6-(methylsulfinyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2 H)-dione, a derivative of 1-Chloro-6-(methylsulfonyl)isoquinoline. This probe was employed for detecting DTT, a reducing agent crucial in biology and biomedicine, demonstrating low cytotoxicity and high sensitivity in HepG2 cells (Sun et al., 2018).

Protein Kinase Inhibition

  • Research by Juszczak and Russell (1989) explored the effects of isoquinoline sulfonamides, including 1-Chloro-6-(methylsulfonyl)isoquinoline derivatives, on cytotoxic T lymphocyte-mediated lysis and cellular proliferation. These compounds were found to inhibit protein kinase C, affecting both short-term (e.g., CTL-mediated lysis) and long-term (e.g., cellular proliferation) events (Juszczak & Russell, 1989).

Synthesis and Characterization

  • The reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, involving compounds related to 1-Chloro-6-(methylsulfonyl)isoquinoline, was studied by Takeuchi, Masuda, and Hamada (1992). They proposed a revised reaction mechanism, contributing to the field of organic synthesis (Takeuchi, Masuda, & Hamada, 1992).

Analytical Chemistry Applications

  • Thevis et al. (2008) examined the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry, providing insights for the characterization of structurally related compounds in clinical, forensic, or doping control analysis. This includes derivatives of 1-Chloro-6-(methylsulfonyl)isoquinoline (Thevis et al., 2008).

Enzyme Inhibition Studies

  • Grunewald et al. (1997) examined the selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a structurally related compound to 1-Chloro-6-(methylsulfonyl)isoquinoline) in inhibiting phenylethanolamine N-methyltransferase vs the alpha 2-adrenoceptor. This study contributes to understanding the molecular basis of enzyme inhibition (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).

Safety And Hazards

Safety precautions for handling 1-Chloro-6-(methylsulfonyl)isoquinoline include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-chloro-6-methylsulfonylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAIWYEJJTYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-(methylsulfonyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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